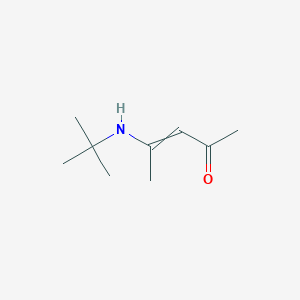

4-(tert-Butylamino)pent-3-en-2-one

Description

Significance of Enaminones as Versatile Synthons in Organic Synthesis

Enaminones, characterized by an amino group and a carbonyl group attached to a C=C double bond, are highly versatile building blocks in organic chemistry. researchgate.netbohrium.com Their unique structure, featuring both nucleophilic and electrophilic sites, allows them to participate in a wide range of chemical reactions. researchgate.net This dual reactivity makes them valuable intermediates for the synthesis of a diverse array of organic compounds, including various heterocyclic compounds like pyrroles, pyridines, and indoles, which are important in medicinal chemistry. researchgate.netorientjchem.orgrsc.org

The versatility of enaminones stems from their ability to react with both electrophiles and nucleophiles. acgpubs.org They can act as precursors for the synthesis of natural products and other biologically active molecules. orientjchem.orgrsc.org The development of new synthetic methods involving enaminones, including those catalyzed by transition metals, continues to expand their applications in creating complex molecular architectures. rsc.org

Overview of the Chemical and Structural Features of 4-(tert-Butylamino)pent-3-en-2-one as a β-Enaminone

This compound is classified as a β-enaminone, which means the amino and keto groups are separated by a carbon-carbon double bond. This arrangement leads to a conjugated system that influences the compound's reactivity and stability. The presence of the bulky tert-butyl group on the nitrogen atom can also play a role in the stereochemistry and regioselectivity of its reactions.

The structure of enaminones like this compound is characterized by a resonance delocalization of electrons across the N-C=C-C=O system. This conjugation makes them more stable than simple enamines. acs.org The intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen is a key feature, contributing to the planarity and stability of the molecule. researchgate.net

Below is a table summarizing the key chemical and structural properties of this compound.

| Property | Value |

| IUPAC Name | (4Z)-4-(tert-butylamino)pent-3-en-2-one |

| Molecular Formula | C9H17NO |

| Molecular Weight | 155.24 g/mol |

| CAS Number | 39926-76-2 |

| Appearance | May be a crystalline solid |

| Key Structural Features | β-enaminone, intramolecular hydrogen bonding |

The data in this table is compiled from various chemical databases and research articles.

Scope and Academic Research Focus of the Outline

The scope of this article is to provide a focused overview of the chemical compound this compound. The content is structured to first introduce the broader class of enaminones and their importance in organic synthesis. It then narrows down to the specific chemical and structural attributes of this compound. The academic research focus is on the fundamental chemistry of this compound and its role as a synthon, without delving into applications beyond its use as a building block in synthesis.

Structure

2D Structure

3D Structure

Properties

CAS No. |

59487-13-7 |

|---|---|

Molecular Formula |

C9H17NO |

Molecular Weight |

155.24 g/mol |

IUPAC Name |

4-(tert-butylamino)pent-3-en-2-one |

InChI |

InChI=1S/C9H17NO/c1-7(6-8(2)11)10-9(3,4)5/h6,10H,1-5H3 |

InChI Key |

QGBWVBIEWYYPAA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)C)NC(C)(C)C |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 4 Tert Butylamino Pent 3 En 2 One

Ambident Reactivity: Nucleophilic and Electrophilic Characteristics

4-(tert-Butylamino)pent-3-en-2-one, a member of the β-enaminone family, exhibits notable ambident reactivity, meaning it can act as both a nucleophile and an electrophile. researchgate.net This dual reactivity is a consequence of its unique electronic structure, which features a conjugated system involving a carbonyl group and an amino group linked by a carbon-carbon double bond. researchgate.net

Nucleophilic Character: The nucleophilicity of this compound arises from the electron-donating effect of the nitrogen atom, which increases the electron density at the α-carbon (the carbon adjacent to the carbonyl group) and the oxygen atom of the carbonyl group. This makes these sites susceptible to attack by electrophiles. Nucleophiles are reactants that provide a pair of electrons to form a new covalent bond. masterorganicchemistry.comyoutube.com They are often negatively charged or neutral species with a lone pair of electrons. youtube.combyjus.com

Electrophilic Character: Conversely, the electrophilic nature of the molecule is centered on the β-carbon (the carbon double-bonded to the α-carbon) and the carbonyl carbon. The electron-withdrawing carbonyl group creates a partial positive charge on the β-carbon, making it a target for nucleophilic attack. byjus.com Electrophiles are defined as species that accept an electron pair to form a new bond. masterorganicchemistry.combyjus.com This electrophilic character allows for reactions with various nucleophiles.

The interplay between these nucleophilic and electrophilic centers is key to the diverse reactivity of this compound, making it a valuable building block in organic synthesis for the construction of various acyclic and heterocyclic compounds. researchgate.net

Addition Reactions

Reactions with Activated Acetylenes (e.g., Dimethyl Acetylene (B1199291) Dicarboxylate)

The reaction of this compound with activated acetylenes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), exemplifies its nucleophilic character. In this type of reaction, the enaminone acts as a nucleophile, attacking the electron-deficient triple bond of the acetylene derivative. This initial Michael-type addition leads to the formation of an intermediate which can then undergo further reactions, often cyclization, to yield more complex heterocyclic structures. The specific products formed can be influenced by reaction conditions and the nature of the substituents on both the enaminone and the acetylene.

Reactions with Diverse Electrophiles, Including Alkylating Agents and Carbonyl Compounds

The nucleophilic centers of this compound readily react with a variety of electrophiles.

Alkylation Reactions: Alkylating agents, such as alkyl halides, react with the enaminone, typically at the α-carbon, to introduce an alkyl group. This reaction proceeds via nucleophilic attack of the electron-rich α-carbon on the electrophilic carbon of the alkylating agent. For instance, reactions with alkyl halides can lead to C-alkylation. nih.gov The use of a base, such as potassium tert-butoxide, can facilitate these reactions by deprotonating the N-H group, thereby increasing the nucleophilicity of the enaminone system. google.com

Reactions with Carbonyl Compounds: this compound can also react with carbonyl compounds like aldehydes and ketones. pressbooks.pub In these reactions, the α-carbon of the enaminone can act as a nucleophile, attacking the electrophilic carbonyl carbon. pressbooks.pub This can lead to aldol-type condensation products. The outcome of these reactions can be influenced by the reaction conditions and the specific carbonyl compound used.

Cyclization and Heterocycle Formation Pathways

Intramolecular Cyclization Processes

Intramolecular cyclization reactions of derivatives of this compound are a powerful tool for the synthesis of various heterocyclic systems. nih.gov These processes often involve the reaction of two functional groups within the same molecule. For example, if a suitable electrophilic center is introduced into the molecule, it can react with one of the nucleophilic sites of the enaminone moiety to form a new ring. The regioselectivity of these cyclizations is dependent on the nature of the reacting groups and the length of the chain connecting them. Theoretical studies have been employed to understand the energetics and mechanisms of such intramolecular cyclizations. nih.gov

Reactions with Diazonium Salts Leading to Pyridazinium Systems

The reaction of this compound and other β-enaminones with diazonium salts provides a pathway to pyridazinium systems. beilstein-journals.org This transformation can occur through a one-pot or a two-step process. In the two-step method, an initial azo-coupling reaction takes place where the diazonium salt acts as an electrophile and attacks the electron-rich α-carbon of the enaminone. beilstein-journals.org This forms an azo-coupled enaminone intermediate. beilstein-journals.org Subsequent treatment with a second equivalent of a diazonium salt can lead to cyclization and the formation of a bicyclic pyridazinium tetrafluoroborate. beilstein-journals.org The mechanism involves the formation of a new N-N bond and subsequent ring closure. masterorganicchemistry.com The choice of diazonium salt can influence the substituents on the final pyridazinium ring. beilstein-journals.org

Transformations with Diazocarbonyl Compounds via Ketene Intermediates

While specific studies detailing the reaction of this compound with diazocarbonyl compounds are not extensively documented in the literature, the general reactivity of β-enaminones with ketenes provides a predictive framework. Ketenes, often generated in situ from diazocarbonyl compounds through Wolff rearrangement, are highly electrophilic intermediates. The nucleophilic character of the enamine nitrogen and the α-carbon in this compound allows for [2+2] or [4+2] cycloaddition reactions with the ketene, leading to the formation of β-lactam or δ-lactam structures, respectively. The reaction pathway is often influenced by catalysts and reaction conditions, which can direct the selectivity of the cycloaddition.

C-N Insertion Reactions with Cyclopropenones

The reaction of β-enaminones with cyclopropenones represents a powerful method for constructing nitrogen-containing heterocyclic systems. Research on compounds analogous to this compound demonstrates this reactivity. For instance, the reaction between (Z)-4-((2,2-dimethoxyethyl)amino)pent-3-en-2-one and diphenylcyclopropenone (B372975) in refluxing toluene (B28343) results in the formation of a highly substituted 1H-pyrrol-2(5H)-one derivative in good yield. nih.gov The proposed mechanism involves the nucleophilic attack of the enamine on the cyclopropenone ring, followed by ring-opening and subsequent intramolecular cyclization and rearrangement, effectively achieving a C-N bond insertion.

Table 1: Reaction of Enaminone Analogue with Diphenylcyclopropenone

| Reactant 1 | Reactant 2 | Product | Yield | Conditions |

| (Z)-4-((2,2-dimethoxyethyl)amino)pent-3-en-2-one | Diphenylcyclopropenone | 1-(2,2-dimethoxyethyl)-5-methyl-5-(2-oxopropyl)-3,4-diphenyl-1H-pyrrol-2(5H)-one | 71% | Toluene, reflux, 6 days nih.gov |

Mechanistic Studies on Quinoline (B57606) Derivative Formation from Fluorinated Enaminone Analogues

Fluorinated quinoline derivatives are significant targets in medicinal chemistry and agrochemistry due to their enhanced biological activities. nih.gov The synthesis of these compounds can be achieved through classical methods like the Conrad-Limpach or Camps cyclization, where fluorinated β-enaminones serve as crucial intermediates.

A synthetic route to novel fluorinated quinoline analogs involves the initial reaction of a fluoro-substituted aniline (B41778) with a β-ketoester (e.g., ethyl 2-methylacetoacetate) to form the corresponding fluorinated β-enaminone in situ. nih.gov This intermediate then undergoes intramolecular cyclization under acidic or basic conditions. The mechanism of the Camps cyclization, for example, involves an intramolecular aldol-type condensation of an N-(2-acylaryl)amide, which can be formed from the enaminone precursor. mdpi.com Subsequent dehydration leads to the formation of the quinolin-4-one ring system. The presence and position of the fluorine atom can influence the electronic properties of the intermediate, affecting the rate and regioselectivity of the cyclization.

Table 2: Examples of Synthesized Fluorinated Quinoline Analogs from Enaminone Precursors

| Intermediate 1 | Intermediate 2 | Final Product Example |

| 2-Fluoroaniline (B146934) | Ethyl 2-methylacetoacetate | 8-Fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate nih.gov |

| 2-Fluoroaniline | Ethyl 2-methylacetoacetate | 8-Fluoro-2,3-dimethylquinolin-4-yl 4-fluorobenzoate (B1226621) nih.gov |

| 2-Fluoroaniline | Ethyl 2-methylacetoacetate | 8-Fluoro-2,3-dimethylquinolin-4-yl 2,4-dichlorobenzoate (B1228512) nih.gov |

Redox-Active Transformations

Redox-active processes expand the synthetic utility of enaminones, enabling direct functionalization through oxidative coupling and the construction of vital chemical bonds.

Oxidative Coupling Reactions

Oxidative coupling reactions are atom-economical methods for forming new bonds by activating C-H bonds. rsc.org While direct oxidative coupling of this compound is a specialized area, the principles can be inferred from related systems. The combination of transition metal catalysis (e.g., copper or vanadium) and an oxidant can facilitate the coupling of tertiary amines with ketone nucleophiles. mpg.de These reactions often proceed under mild conditions, sometimes using molecular oxygen as the terminal oxidant, highlighting their potential as sustainable synthetic methods. mpg.de The enaminone structure, with its activated α-carbon, is well-suited for such transformations, which could lead to C-C bond formation.

Construction of Carbon-Nitrogen Bonds

The construction of C-N bonds is fundamental to organic synthesis. Recent advancements have shown that tert-butylamine (B42293), a structural component of the title compound, can act as a highly effective bifunctional additive in nickel-catalyzed photoredox cross-coupling reactions for C-N bond formation. uni-regensburg.denih.govchemrxiv.org This system facilitates the coupling of a wide range of nitrogen-containing nucleophiles (anilines, sulfonamides, sulfoximines) with various aryl and heteroaryl chlorides. uni-regensburg.denih.gov The tert-butylamine serves as both a ligand and a base, simplifying reaction conditions and overcoming challenges associated with traditional methods. uni-regensburg.de This suggests that the tert-butylamino group within the enaminone could play a similar activating or directing role in related redox-catalyzed C-N bond-forming reactions.

Radical Processes and Their Synthetic Implications, including Cross-coupling and Polymerization Reactions

Radical chemistry offers unique pathways for bond formation. The tert-butylamino moiety is implicated in modern synthetic methods that proceed via radical intermediates.

Recent breakthroughs in nickel-catalyzed photoredox chemistry have highlighted the use of tert-butylamine as an ideal additive for cross-coupling reactions. uni-regensburg.dechemrxiv.org This protocol is effective for a broad scope of C-N and C-O bond-forming reactions. The mechanism involves a photoredox cycle where the nickel catalyst undergoes oxidative addition and reductive elimination, with radical species as likely intermediates. The tert-butylamine facilitates the process by acting as both a base and a ligand, which enhances coordination lability and turnover while minimizing side reactions. chemrxiv.org This methodology has been successfully applied to couple various nucleophiles, including anilines, phenols, and sulfoximines, with aryl electrophiles. nih.gov

Table 3: Scope of Nickel-Photoredox Cross-Coupling Using tert-Butylamine Additive

| Nucleophile Class | Electrophile Class | Bond Formed | Key Feature |

| Anilines | Aryl Chlorides | C-N | Broad electronic and steric tolerance chemrxiv.org |

| Sulfonamides | Chloro-pyridines | C-N | Good yields for electron-poor systems uni-regensburg.de |

| Sulfoximines | Aryl Chlorides | C-N | Efficient coupling for bioisostere synthesis chemrxiv.org |

| Phenols | Aryl Chlorides | C-O | Effective for C-O bond formation nih.gov |

| Aliphatic Alcohols | Aryl Chlorides | C-O | Applicable to diverse alcohol structures nih.gov |

While the direct polymerization of this compound has not been specifically reported, related oxidative coupling strategies have been used to generate conjugated polymers. For instance, the TEMPO-mediated oxidative homo-coupling of bifunctional Grignard reagents is a powerful C-C bond-forming strategy for polymer synthesis. chimia.ch This hints at the potential for developing polymerization reactions from suitably functionalized derivatives of enaminones through radical or oxidative pathways.

Spectroscopic and Computational Investigations of 4 Tert Butylamino Pent 3 En 2 One

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental to elucidating the structure and bonding of 4-(tert-Butylamino)pent-3-en-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR Chemical Shift Assignments and Structural Analysis

¹H and ¹³C NMR spectroscopy would confirm the molecular structure of this compound. Based on analogous compounds, the molecule is expected to exist predominantly as the Z-isomer due to the formation of a strong intramolecular hydrogen bond.

Expected ¹H NMR Spectral Features:

A singlet for the nine equivalent protons of the tert-butyl group.

Singlets for the two methyl groups attached to the enamine backbone.

A singlet for the vinyl proton.

A broad singlet at a downfield chemical shift (typically >10 ppm) corresponding to the N-H proton, indicating its involvement in a strong intramolecular hydrogen bond with the carbonyl oxygen.

Expected ¹³C NMR Spectral Features:

A signal for the carbonyl carbon (C=O) appearing at a downfield chemical shift.

Signals for the two olefinic carbons of the C=C double bond.

Signals for the two methyl carbons on the pentenone backbone.

Signals for the quaternary and methyl carbons of the tert-butyl group.

A representative data table would be structured as follows:

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound No experimental data found in search results.

| Atom Number | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 1 (CH₃-C=O) | Data not available | Data not available |

| 2 (C=O) | - | Data not available |

| 3 (CH) | Data not available | Data not available |

| 4 (C-N) | - | Data not available |

| 5 (CH₃-C=C) | Data not available | Data not available |

| 6 (N-H) | Data not available | - |

| 7 (C(CH₃)₃) | - | Data not available |

Infrared (IR) Spectroscopy: Analysis of N-H Stretching Frequencies and Intramolecular Hydrogen Bonding Dynamics

IR spectroscopy is a powerful tool for investigating the intramolecular hydrogen bond between the N-H group and the carbonyl oxygen. In similar β-enaminones, the N-H stretching frequency is typically observed as a broad band at lower wavenumbers than a free N-H group, which is a direct consequence of the hydrogen bonding. This interaction stabilizes the Z-isomer of the molecule. The position and broadness of the C=O and C=C stretching bands would also provide evidence for the conjugated keto-enamine tautomer.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion, thereby confirming the elemental composition of this compound (C₉H₁₇NO). This technique provides a highly accurate mass measurement, which is crucial for verifying the molecular formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the conjugated system. The position of the maximum absorption wavelength (λmax) is influenced by the extended π-system of the enaminone structure.

X-ray Crystallography and Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state.

Determination of Molecular Conformation and Crystal Packing

An X-ray crystallographic study would provide precise data on bond lengths, bond angles, and torsion angles. For this compound, it would be expected to confirm the Z-configuration around the C=C double bond. nih.gov The analysis would also reveal the planarity of the enaminone fragment and the geometry of the intramolecular N-H···O hydrogen bond. Furthermore, this technique would elucidate how the molecules are arranged in the crystal lattice, revealing any intermolecular interactions, such as van der Waals forces or weaker C-H···O hydrogen bonds, that govern the crystal packing.

Table 2: Hypothetical Crystallographic Data for this compound No experimental data found in search results.

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₇NO |

| Formula Weight | Data not available |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Volume | Data not available |

| Z | Data not available |

Compound Names

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Investigation of Tautomeric Forms (Keto vs. Enol Dominance) in the Solid State

In the solid state, β-enaminoketones, such as this compound, predominantly exist in the keto-enamine tautomeric form. researchgate.net This structural preference is a common characteristic of β-amino-α-enones, which generally adopt a Z conformation. researchgate.net This configuration is significantly stabilized by the formation of a strong intramolecular hydrogen bond, creating a pseudo-six-membered ring. The crystal structure analysis of analogous compounds, like (Z)-4-(phenylamino)pent-3-en-2-one, confirms the existence as the Z isomer of the β-enamino-ketone form. researchgate.net

Studies on similar compounds reveal that the aminoketone form is generally more stable than the iminoketone and iminoenol tautomers in the ground state. ruc.dk The extensive delocalization of the π-electron system across the N-C=C-C=O backbone further contributes to the stability of this keto-enamine structure. researchgate.net While other tautomeric forms are theoretically possible, the energetic favorability of the intramolecularly hydrogen-bonded keto-enamine makes it the dominant species observed in the solid phase.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

The molecular structure of this compound in its preferred Z configuration is heavily influenced by hydrogen bonding. The most significant of these is a strong intramolecular N—H···O hydrogen bond. researchgate.netnih.gov This bond forms between the amine hydrogen (N-H) and the carbonyl oxygen (C=O), creating a stable six-membered chelate ring. researchgate.net This interaction is a defining feature of this class of compounds and is crucial for the stabilization of the Z isomer. researchgate.net The presence of this intramolecular hydrogen bond is supported by both spectroscopic data and theoretical calculations. ruc.dkresearchgate.net

Computational Studies and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Optimized Geometrical Parameters and Electronic Structure

Density Functional Theory (DFT) is a powerful computational tool used to investigate the molecular and electronic properties of compounds like this compound. researchgate.net The B3LYP method, often paired with basis sets like 6-311++G**, is commonly employed to perform these calculations. ruc.dkresearchgate.net Such studies provide optimized geometrical parameters, including bond lengths and angles, that are often in good agreement with experimental data obtained from X-ray crystallography. ruc.dk

For analogous enaminoketones, calculations show a delocalized π-system within the N—C=C—C=O backbone. researchgate.net For example, the C=C bond length is typically around 1.385 Å, while the adjacent C-C bond is longer, at approximately 1.424 Å, indicating partial double-bond character throughout the chain. nih.gov The C-N bond is also often shorter than a typical single bond, further supporting the existence of electron delocalization, even when steric hindrance causes the amine substituent to twist out of the plane of the enone backbone. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for an Analogous Enaminoketone. (Data based on 4-[(4-Methylphenyl)amino]pent-3-en-2-one) nih.gov

| Parameter | Bond Length (Å) |

|---|---|

| C=O | 1.246 |

| C-C (keto side) | 1.424 |

| C=C (alkene) | 1.385 |

Theoretical Prediction and Correlation of Vibrational Wavenumbers

Computational methods, particularly DFT, are extensively used to predict the vibrational spectra (Infrared and Raman) of molecules. wu.ac.th The calculated harmonic frequencies are typically scaled by a factor (e.g., 0.962 for the B3LYP method) to correct for anharmonicity and other systematic errors, leading to better agreement with experimental values. wu.ac.th This combined theoretical and experimental approach is invaluable for the precise assignment of vibrational modes to specific functional groups and motions within the molecule. ruc.dkresearchgate.net

For related enaminoketones, the calculated vibrational wavenumbers show good correlation with experimental FT-IR and FT-Raman spectra. ruc.dkresearchgate.net For instance, the N-H stretching frequency, which is sensitive to hydrogen bonding, is a key feature. In these systems, it appears at a lower frequency than in free amines, confirming its involvement in the strong intramolecular hydrogen bond. researchgate.net The C=O and C=C stretching vibrations are also characteristic and their positions in the spectra provide insight into the electronic structure and extent of π-delocalization. ruc.dk

Table 2: Comparison of Selected Experimental and Theoretical Vibrational Wavenumbers (cm⁻¹) for an Analogous Enaminoketone. (Data based on 4-phenylamino-pent-3-en-2-one) ruc.dk

| Vibrational Mode | Experimental (FT-IR) | Theoretical (Scaled DFT) |

|---|---|---|

| N-H stretch | ~3220 (estimated) | 3244 |

| C=O stretch | 1611 | 1611 |

| C=C stretch | 1572 | 1580 |

Energetic Differences Between Tautomeric Forms

DFT calculations are crucial for evaluating the relative stabilities of different tautomers by computing their total electronic energies. researchgate.netnih.gov For β-enaminoketones, theoretical studies consistently show that the keto-enamine tautomer is significantly more stable than the corresponding imino-enol forms. ruc.dkresearchgate.net This energy difference, ΔE, can be substantial, making the presence of other tautomers in the ground state, at least in the gas phase, highly unlikely. researchgate.net

Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding the electronic properties and chemical reactivity of a molecule. ajchem-a.com These orbitals can be visualized and their energy levels calculated using DFT. mdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical parameter. mdpi.com A small Egap indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov In compounds with extensive π-conjugation, the HOMO-LUMO gap is generally smaller. Analysis of the electron density distribution in these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For β-enaminoketones, the HOMO is typically localized over the enamine part of the molecule, while the LUMO is distributed across the α,β-unsaturated ketone fragment.

Synthetic Utility and Applications of 4 Tert Butylamino Pent 3 En 2 One

Role as Building Blocks for Complex Organic Molecules

4-(tert-Butylamino)pent-3-en-2-one serves as a crucial starting material for the synthesis of more intricate molecular architectures. Its inherent reactivity allows for its incorporation into larger scaffolds through various synthetic transformations. The presence of both a nucleophilic enamine and an electrophilic ketone within the same molecule provides a powerful tool for chemists to design and execute complex synthetic strategies.

Applications in Heterocyclic Synthesis

The utility of this compound is particularly pronounced in the field of heterocyclic chemistry, where it facilitates the efficient construction of a wide array of ring systems.

Synthesis of Pyrroles and Pyridine (B92270) Derivatives

The synthesis of pyrroles, fundamental five-membered aromatic heterocycles, can be achieved through various methods. One sustainable approach involves the acceptorless dehydrogenative condensation of secondary alcohols and 1,2-amino alcohols, mediated by robust iridium nanoparticle catalysts. rsc.org This method has been successfully applied to generate a library of 23 different pyrrole (B145914) derivatives with yields reaching up to 93%. rsc.org Another strategy for pyrrole synthesis involves a mdpi.commdpi.com-sigmatropic rearrangement followed by a Paal-Knorr reaction. thieme-connect.de

Pyridine derivatives, another important class of heterocycles, can also be accessed using innovative synthetic routes. For instance, diversified pyrazolo[3,4-b]pyridine frameworks have been synthesized from 5-aminopyrazoles and alkynyl aldehydes through a switchable C≡C bond activation approach. nih.gov Furthermore, novel pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated as potent inhibitors of GSK-3β, a key target in Alzheimer's disease research. nih.gov

The following table summarizes the synthesis of various pyrrole and pyridine derivatives:

| Product Class | Synthetic Method | Key Reactants | Catalyst/Reagent | Yield (%) | Reference |

| Pyrrole Derivatives | Acceptorless Dehydrogenative Condensation | Secondary alcohols, 1,2-amino alcohols | Iridium Nanoparticles | Up to 93 | rsc.org |

| 2,4- and 2,3,4-Substituted Pyrroles | mdpi.commdpi.com-Sigmatropic Rearrangement and Paal-Knorr Reaction | O-Vinyl Oxime Ethers | - | Comparable to two-step procedure | thieme-connect.de |

| Pyrazolo[3,4-b]pyridines | Switchable C≡C Bond Activation | 5-Aminopyrazoles, Alkynyl Aldehydes | Silver, Iodine, or NBS | - | nih.gov |

| Pyrrolo[2,3-b]pyridine Derivatives | Multi-step synthesis | - | - | - | nih.gov |

| 2,3-Ring Fused Pyrroles | Cu-Catalyzed 5-exo-dig Annulation | Alkyne-Tethered Enaminones | Copper Catalyst | 59-99 | nih.gov |

Formation of Pyrrolizidine (B1209537) Alkaloid Analogues

Pyrrolizidine alkaloids are a class of naturally occurring compounds known for their diverse biological activities. nih.gov Their biosynthesis involves the cyclization of homospermidine. nih.gov Synthetic efforts towards pyrrolizidine alkaloid analogues often mimic these biosynthetic pathways. While direct synthesis from this compound is not explicitly detailed in the provided context, the general principles of pyrrolidine (B122466) ring formation are relevant. For example, 3,4-unsubstituted 2-tert-butyl-pyrrolidine-1-oxyls have been prepared from corresponding 2-tert-butyl-1-pyrroline-1-oxides. nih.gov

Construction of Pyridazinium Systems

The synthesis of pyridazinium systems, six-membered heterocyclic rings containing two adjacent nitrogen atoms, represents another application of advanced organic synthesis. Although a direct link to this compound is not provided in the search results, the construction of such nitrogen-containing heterocycles often involves the reaction of dicarbonyl compounds or their equivalents with hydrazine (B178648) derivatives.

One-Pot Multicomponent Synthesis of Thiazine-Based Heterocyclic Compounds

Thiazines are six-membered heterocyclic compounds containing both nitrogen and sulfur atoms and are of significant interest due to their wide range of biological activities. researchgate.net One-pot multicomponent reactions (MCRs) provide an efficient route to these structures. For example, a novel MCR involving in situ generated 1-azadienes and carbon disulfide has been developed for the synthesis of 3,6-dihydro-2H-1,3-thiazine-2-thiones. mdpi.com This method allows for the rapid assembly of a library of these compounds. Another approach utilizes a modified Asinger-type reaction for the synthesis of 3-thiazolines. nih.gov The reaction of 3-N-acylamino ketones with Lawesson's reagent also affords 4H-1,3-thiazines. researchgate.net

A summary of multicomponent reactions for thiazine (B8601807) synthesis is presented below:

| Product | Reaction Type | Key Reactants | Yield (%) | Reference |

| 3,6-Dihydro-2H-1,3-thiazine-2-thiones | Multicomponent Reaction | In situ generated 1-azadienes, Carbon Disulfide | Reasonable to good | mdpi.com |

| 3-Thiazolines | Modified Asinger-type Reaction | Trimethylsilyl-imines, α-halocarbonyl compounds | - | nih.gov |

| 4H-1,3-Thiazines | Reaction with Lawesson's Reagent | 3-N-Acylamino Ketones | Moderate to good | researchgate.net |

Synthesis of Chromene-fused Pyrroles

Chromene-fused pyrroles are a class of compounds with significant pharmacological potential. researchgate.net A highly efficient one-pot method for the synthesis of chromeno[4,3-b]pyrrol-4(1H)-ones has been developed through a multicomponent reaction of 2-oxo-2H-chromene-3-carbaldehydes, isocyanides, and anilines, followed by a cyclization strategy. researchgate.netnih.gov This approach offers a broad substrate scope and proceeds in moderate to good yields. nih.gov Fused pyrroles containing 4-hydroxycoumarins have also been synthesized via regioselective metal-free multicomponent reactions. rsc.org

| Product | Synthetic Strategy | Key Reactants | Yield (%) | Reference |

| Chromeno[4,3-b]pyrrol-4(1H)-ones | Multicomponent Reaction and Cyclization | 2-Oxo-2H-chromene-3-carbaldehydes, Isocyanides, Anilines | Moderate to good | researchgate.netnih.gov |

| Fused Pyrroles with 4-Hydroxycoumarins | Regioselective Metal-Free Multicomponent Reaction | Arylglyoxals, 4-Hydroxycoumarin, Aromatic Amines | Good to very good | rsc.org |

Derivatization to Quinoline (B57606) Frameworks from Fluorinated Analogues

The enaminone structure of this compound is a key synthon for the construction of heterocyclic systems, most notably quinoline frameworks. The synthesis often involves the use of fluorinated analogues, which can influence the reactivity and properties of the final products. Research has demonstrated that fluorinated quinolines can be synthesized through the cyclization of enamines derived from fluorinated anilines and β-dicarbonyl compounds, a class of molecules to which this compound belongs. researchgate.net

One established pathway involves the copper-catalyzed domino reaction between enaminones and 2-halobenzaldehydes. rsc.org This sequence typically includes an initial aldol (B89426) reaction, followed by an intramolecular C(aryl)–N bond formation and subsequent elimination to yield the aromatic quinoline ring. rsc.org The use of fluorinated starting materials in these syntheses is of particular interest as the introduction of fluorine atoms into the quinoline scaffold can significantly alter the biological and physicochemical properties of the molecule. researchgate.net For example, 8-fluoroquinolines have been prepared by the cyclization of enamines formed from the reaction of 2-fluoroaniline (B146934) with acetoacetic esters. researchgate.net This highlights the potential of fluorinated derivatives of N-alkylated enaminones, such as this compound, to serve as valuable precursors for medicinally relevant fluorinated quinolines.

Ligand Chemistry in Coordination Compounds

Development as β-Ketoimine-Derived Ligands

This compound is a classic example of a β-enaminone, which exists in tautomeric equilibrium with its β-ketoimine form. Upon deprotonation of the amine proton, it forms the corresponding β-ketoiminate (or β-enaminonate) anion, HC[MeC(O)][MeC(Nt-Bu)]⁻. This anion acts as a versatile monoanionic, bidentate ligand. researchgate.net The coordination occurs through the nitrogen and oxygen atoms, forming a stable six-membered chelate ring with a metal center.

These β-ketoiminate ligands are highly valued in coordination chemistry due to their modular nature. nih.gov Their electronic and steric properties can be easily tuned by modifying the substituents on the nitrogen atom (in this case, a tert-butyl group) and the keto-enamine backbone. This tunability allows for fine control over the stability, reactivity, and structure of the resulting metal complexes. nih.govrsc.org

Chelation and Coordination to Main Group Metals (e.g., Aluminum, Gallium)

The β-ketoiminate ligand derived from this compound readily coordinates to main group metals, including aluminum and gallium. These complexes are of interest for their potential applications in catalysis and as precursors for materials science. rsc.orgucl.ac.uk

With aluminum, the deprotonated ligand has been used to synthesize organoaluminum compounds. For instance, the reaction with trimethylaluminum (B3029685) results in the deprotonation of the N-H functionality and the formation of a stable N,O-chelate complex, Al{HC[MeC(O)][MeC(Nt-Bu)]}Me₂. researchgate.net In contrast, the neutral this compound can coordinate to trimethylgallium (B75665) through its carbonyl oxygen atom to form the adduct GaMe₃{HC[MeC(O)][MeC(NHt-Bu)]}, without deprotonation of the ligand. researchgate.net The stability of β-ketoiminate-stabilized gallium hydrides at temperatures exceeding 200 °C highlights their potential as precursors for chemical vapor deposition (CVD) of gallium oxide thin films. nih.gov

Table 1: Examples of Main Group Metal Complexes with this compound and Related Ligands

| Metal | Complex Formula | Ligand Form | Key Findings | Reference(s) |

| Aluminum | Al{HC[MeC(O)][MeC(Nt-Bu)]}Me₂ | Deprotonated (Anionic) | Forms a stable N,O-chelate complex. | researchgate.net |

| Gallium | GaMe₃{HC[MeC(O)][MeC(NHt-Bu)]} | Neutral | Coordinates as a neutral adduct via the oxygen atom. | researchgate.net |

| Gallium | [Ga(L)H] (L = related bis-β-ketoimine) | Deprotonated (Anionic) | Forms stable, five-coordinate monomeric hydrides. | nih.gov |

Complexation with Transition Metals (e.g., Copper(II), Palladium(II), Zinc(II), Tin(IV), Molybdenum, Iron, Uranium)

The versatility of the β-ketoiminate ligand extends to a vast range of transition metals, where it stabilizes various oxidation states and coordination geometries.

Copper(II): Copper(II) readily forms complexes with β-ketoiminate ligands. These complexes are often square planar and are studied for their magnetic properties and potential biological activity. nih.gov

Palladium(II): Palladium(II) complexes with related N-aryl β-ketoiminate ligands have been synthesized, forming square-planar geometries. researchgate.net These types of complexes are highly active catalysts for cross-coupling reactions. researchgate.net

Zinc(II): Zinc(II) forms stable, four-coordinate tetrahedral complexes with β-ketoiminate ligands. These complexes serve as valuable diamagnetic analogues for studying the properties of related paramagnetic complexes, such as those of iron(II). rsc.org

Tin(IV): Organotin(IV) complexes incorporating various chelating ligands, including those with N,O-donor sets similar to β-ketoiminates, have been extensively studied for their structural diversity and biological applications. nih.govresearchgate.net

Molybdenum: A range of molybdenum complexes in +4 and +5 oxidation states have been prepared with related β-diketonate and β-diketiminate ligands. These complexes are investigated for their catalytic activity in reactions like allylic substitution. nih.govrsc.orgnih.gov

Iron: High-spin iron(II) complexes with β-ketoiminate ligands have been synthesized, typically exhibiting four-coordinate, distorted tetrahedral geometries. They are of interest for their potential in catalysis and small molecule activation. rsc.orgrsc.org

Uranium: The β-ketoiminate ligand framework has been employed to stabilize uranyl(VI) and uranium(V) complexes. These ligands can sterically protect the metal center and modulate its redox potential. acs.orgacs.org

Table 2: Overview of Transition Metal Complexation with β-Ketoiminate Ligands

| Metal | Oxidation State(s) | Typical Geometry | Research Focus | Reference(s) |

| Copper(II) | +2 | Square Planar | Magnetism, Biological Activity | nih.gov |

| Palladium(II) | +2 | Square Planar | Catalysis (e.g., Heck Coupling) | researchgate.net |

| Zinc(II) | +2 | Tetrahedral | Structural Models, Catalysis | rsc.org |

| Tin(IV) | +4 | Octahedral | Structural Chemistry, Biocidal Agents | nih.govresearchgate.net |

| Molybdenum | +4, +5 | Square Pyramidal | Catalysis, Small Molecule Activation | nih.govrsc.org |

| Iron(II) | +2 | Tetrahedral | Catalysis, Magnetic Properties | rsc.orgrsc.org |

| Uranium | +5, +6 | Pentagonal Bipyramidal | Redox Chemistry, Actinide Science | acs.orgacs.org |

Structural and Electronic Characterization of Metal Complexes

A comprehensive suite of analytical techniques is employed to characterize the metal complexes of this compound. Single-crystal X-ray diffraction is the definitive method for determining the solid-state molecular structure, revealing precise bond lengths, bond angles, and the coordination geometry around the metal center (e.g., tetrahedral, square planar, or octahedral). researchgate.netnih.govrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure in solution. For diamagnetic complexes like those of Zn(II), Al(III), and Ga(III), ¹H and ¹³C NMR provide detailed information about the ligand environment. nih.govrsc.org For paramagnetic complexes, such as those of high-spin Fe(II), NMR spectra show characteristically broad, shifted signals that can provide insights into the electronic structure. rsc.orgresearchgate.net

The electronic properties are further probed by other methods. Infrared (IR) spectroscopy confirms the coordination of the ligand to the metal by showing shifts in the C=O and C=N stretching frequencies. Electronic absorption spectroscopy (UV-Vis) reveals ligand-to-metal charge transfer (LMCT) bands and d-d transitions, which are characteristic of the metal's electronic configuration and coordination environment. rsc.orgresearchgate.net For paramagnetic species, Electron Paramagnetic Resonance (EPR) spectroscopy and magnetic susceptibility measurements are crucial for determining the spin state and electronic ground state of the metal ion. rsc.org

Precursor for the Synthesis of Polyfunctional Amines and Nitrogen-Containing Molecular Frameworks

Beyond its role in coordination chemistry, this compound is a valuable precursor for synthesizing more complex organic molecules. Its structure contains multiple reactive sites—an amine, a ketone, and an alkene—making it a polyfunctional building block.

Its utility as a precursor for nitrogen-containing molecular frameworks is best exemplified by its role in synthesizing quinoline derivatives, as discussed previously. rsc.org The condensation and cyclization reactions used to form these heterocyclic systems demonstrate the compound's ability to act as a linchpin in constructing complex architectures. The inherent functionality of the enaminone system allows for various transformations, including reductions, cycloadditions, and electrophilic/nucleophilic additions, opening pathways to diverse molecular scaffolds. This reactivity makes it a strategic starting material for building libraries of nitrogen-containing compounds for applications in medicinal chemistry and materials science.

Future Directions and Emerging Research Avenues

Exploration of Novel Reactivity Patterns and Transformation Strategies

The established reactivity of 4-(tert-Butylamino)pent-3-en-2-one, defined by its nucleophilic β-carbon and electrophilic carbonyl group, has been widely used. Current research, however, aims to uncover and leverage new modes of reactivity. A significant area of this exploration is its use in multicomponent reactions (MCRs). oregonstate.edu These reactions, which involve combining three or more reactants in a single step, are highly efficient for creating molecular diversity. oregonstate.edu For example, a three-component reaction using an enaminone, an aldehyde, and a primary amine can efficiently produce 1,4-dihydropyridines. nih.govnih.govbeilstein-journals.org This method is noted for its high atom economy, operational simplicity, and cost-effectiveness. oregonstate.edu

Another developing area is the use of this compound in domino or cascade reactions to build polycyclic and spirocyclic systems. These reactions form multiple chemical bonds in one sequence, allowing for the quick assembly of complex molecular frameworks that are important in medicinal chemistry. Furthermore, researchers are investigating electrochemical multicomponent cascade cyclization of enaminones with primary amines to synthesize 4-acylimidazoles, a process that avoids the need for transition-metal catalysts and chemical oxidants. rsc.org The exploration of visible-light-mediated transformations is also opening new frontiers, enabling unique reactions such as C=C double bond cleavage and the synthesis of complex heterocyclic structures like pyrimido[1,2-b]indazole and spiro[indoline-3,4′-quinoline] derivatives through three-component cyclizations. ccspublishing.org.cn

Development of Sustainable and Greener Synthetic Methodologies

The push for environmentally friendly chemistry is reshaping synthetic strategies for and with this compound. Traditional synthesis often involves the condensation of a β-dicarbonyl compound and an amine, which can require harsh conditions. Modern research is focused on greener alternatives that reduce waste and energy consumption.

Microwave-assisted synthesis has emerged as a powerful tool, significantly cutting down reaction times and often eliminating the need for solvents. researchgate.net For instance, the self-condensation of enaminones to form 1,3,5-trisubstituted benzenes can be achieved under microwave irradiation in the presence of an ionic liquid, showcasing a green technology approach. researchgate.net Solvent-free synthesis of enaminones and their subsequent conversion to other useful compounds can also be achieved by heating with a heterogeneous acid catalyst like montmorillonite-K-10. tandfonline.comtandfonline.com The use of water as a reaction medium is another key area of green chemistry being applied to enaminone reactions, offering an environmentally benign alternative to organic solvents. bohrium.com

Below is a comparison of different synthetic methods for enaminones, highlighting the advantages of greener approaches.

| Method | Conditions | Reaction Time | Yield | Environmental Impact |

| Conventional | Reflux in Toluene (B28343)/Xylene | Several hours | Moderate to Good | High (use of toxic, volatile solvents) |

| Microwave (Solvent-Free) | Microwave irradiation, no solvent | 5-10 minutes tandfonline.com | Good researchgate.net | Low (no solvent, reduced energy) |

| Microwave (Ionic Liquid) | Microwave, Pyridinium chloride | Short time researchgate.net | Good researchgate.net | Moderate (ionic liquid may need recycling) |

| Solvent-Free (Catalyst) | Heating with montmorillonite-K-10 | Varies | Good tandfonline.com | Low (no solvent, reusable catalyst) |

| Aqueous Medium | Water, sometimes with catalyst (e.g., FeCl3) bohrium.com | Varies | Good bohrium.com | Very Low (water is a benign solvent) |

Advancements in Catalysis for Enaminone-Mediated Transformations

Catalysis is central to enhancing the efficiency and selectivity of reactions involving this compound. A major focus is on transition-metal-catalyzed C–H functionalization and annulation, which allows for the site-selective synthesis of complex scaffolds for drug development. rsc.orgrsc.org Catalysts based on rhodium and palladium have been instrumental in these transformations. rsc.org For instance, a Pd/DNA catalyst has been used for the efficient synthesis of β-enaminones. researchgate.net

Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, represents a more sustainable approach. mdpi.com Chiral organocatalysts derived from natural products like cinchona alkaloids are being developed to control the stereochemistry of reactions, leading to the synthesis of specific enantiomers of a target molecule. mdpi.com These catalysts often work by forming hydrogen bonds to activate the substrates. mdpi.com

Visible-light photocatalysis is another rapidly advancing field, offering mild and environmentally friendly reaction conditions. rhhz.net This method can be used for various transformations, including direct C(sp²)–H bond functionalization, without the need for transition metal catalysts or external oxidants in some cases. rhhz.net The combination of photocatalysis with other catalytic systems, such as nickel catalysis, is also being explored to forge enaminone scaffolds from different precursors. elifesciences.org

Expansion of Applications in the Construction of Advanced Molecular Architectures

The utility of this compound is expanding from the synthesis of simple heterocycles to the construction of highly complex molecular architectures. Its role as a versatile synthon is being leveraged in the synthesis of natural product analogs and other biologically active molecules. rsc.org

Enaminones are key starting materials in multicomponent reactions that yield advanced structures like 4-aryldihydropyridines, which have potential applications in photoinduced intramolecular electron-transfer systems. nih.govbeilstein-journals.org The synthesis of these molecules can be significantly improved by using microwave irradiation, which enhances yields and reduces reaction times. nih.govnih.gov The structural versatility of the enaminone allows for the creation of a wide array of substituted dihydropyridines. nih.gov

Furthermore, transition-metal-catalyzed annulation reactions using enaminones are being developed to construct diverse and functionalized carbazole (B46965) and pyrazole (B372694) frameworks. rsc.org These complex heterocyclic systems are of great interest in materials science and medicinal chemistry. The ability to perform these reactions on a gram scale demonstrates their potential for industrial applications. rsc.org

Q & A

Q. What are the key synthetic methodologies for preparing 4-(tert-Butylamino)pent-3-en-2-one, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions between acetylacetone derivatives and tert-butylamine. Key parameters include solvent choice (e.g., dry ethanol), inert atmosphere (argon/nitrogen), and reflux duration (24–48 hours). Purification often involves extraction with dichloromethane and crystallization from methanol. Optimization can be guided by monitoring reaction progress via H-NMR and adjusting stoichiometric ratios to minimize byproducts like imine tautomers .

Q. How does the molecular conformation of this compound influence its intramolecular interactions?

The Z-configuration of the enone moiety promotes intramolecular N–H⋯O hydrogen bonding between the amine and ketone groups. Steric effects from the tert-butyl group induce dihedral angles (e.g., 63.45° between aromatic and enone planes), which can be quantified via X-ray crystallography. Weak intermolecular C–H⋯O interactions further stabilize the crystal lattice .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- H-NMR : Identifies tautomeric forms (e.g., enol-imine vs. keto-amine) through chemical shifts at δ 1.2–1.4 ppm (tert-butyl) and δ 5.0–5.5 ppm (enolic protons).

- IR Spectroscopy : Confirms hydrogen bonding via N–H stretching (~3200 cm) and carbonyl absorption (~1650 cm).

- X-ray Diffraction : Resolves stereochemistry and bond lengths (e.g., N–C = 1.35–1.40 Å) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data on tautomeric stability?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict relative stability between tautomers by comparing Gibbs free energies. Relaxed potential energy surface scans assess proton transfer barriers (e.g., 10–15 kcal/mol). Molecular Electrostatic Potential (MEP) maps and Natural Bond Orbital (NBO) analysis validate hydrogen bond strength and charge distribution, reconciling discrepancies between spectroscopic and crystallographic data .

Q. What strategies address challenges in crystallographic refinement for derivatives of this compound?

- Use SHELXL for high-resolution refinement, particularly for handling anisotropic displacement parameters and hydrogen bonding networks.

- Validate models with R-factors (e.g., ) and residual electron density maps.

- For low-angle reflections excluded due to beam obstructions, apply empirical absorption corrections (e.g., SADABS) .

Q. How do substituents on the phenyl ring affect the compound’s catalytic activity in enantioselective reactions?

Bulky substituents (e.g., 2,5-di-tert-butyl) enhance stereoselectivity by increasing steric hindrance around the active site. Mechanistic studies using chiral organocalcium complexes reveal that ligand distortion (via dihedral angles >60°) modulates substrate binding and turnover frequencies. Kinetic experiments under Schlenk conditions (argon/glovebox) are critical for avoiding oxidation .

Q. What experimental and theoretical approaches evaluate the compound’s potential as a molecular switch?

- UV-Vis Spectroscopy : Monitor tautomerization-induced spectral shifts in polar solvents.

- Time-Dependent DFT (TD-DFT) : Simulate electronic transitions and nonlinear optical (NLO) properties (e.g., hyperpolarizability).

- Relaxed Surface Scans : Map energy barriers for proton transfer to assess switching efficiency .

Key Recommendations

- For synthesis, prioritize inert conditions and solvent purity to suppress side reactions.

- Combine crystallography with DFT to resolve structural ambiguities.

- Explore sterically hindered derivatives for catalytic applications using Schlenk techniques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.